Cas no 2156499-17-9 (2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid)
2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-3-acetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-
- 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid
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- Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(7-9(14)15)5-4-6-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
- InChI Key: LGXPLUKHAUEWBL-UHFFFAOYSA-N
- SMILES: C1OCCCC1(NC(OC(C)(C)C)=O)CC(O)=O
2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-151984-0.05g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 0.05g |
$719.0 | 2023-06-05 | ||
| Enamine | EN300-151984-0.1g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 0.1g |
$755.0 | 2023-06-05 | ||
| Enamine | EN300-151984-0.25g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 0.25g |
$789.0 | 2023-06-05 | ||
| Enamine | EN300-151984-0.5g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 0.5g |
$823.0 | 2023-06-05 | ||
| Enamine | EN300-151984-1.0g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 1g |
$857.0 | 2023-06-05 | ||
| Enamine | EN300-151984-2.5g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 2.5g |
$1680.0 | 2023-06-05 | ||
| Enamine | EN300-151984-5.0g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 5g |
$2485.0 | 2023-06-05 | ||
| Enamine | EN300-151984-10.0g |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 10g |
$3683.0 | 2023-06-05 | ||
| Enamine | EN300-151984-50mg |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 50mg |
$1115.0 | 2023-09-27 | ||
| Enamine | EN300-151984-100mg |
2-(3-{[(tert-butoxy)carbonyl]amino}oxan-3-yl)acetic acid |
2156499-17-9 | 100mg |
$1169.0 | 2023-09-27 |
2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid
Recent Advances in the Study of 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid (CAS: 2156499-17-9)
The compound 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid (CAS: 2156499-17-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxane ring and tert-butoxycarbonyl (Boc) protected amine, serves as a versatile intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders.
One of the key findings in recent literature is the role of 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid as a precursor in the synthesis of small molecule inhibitors. Researchers have demonstrated its utility in constructing pharmacophores that interact with specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its incorporation into a series of compounds designed to inhibit cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. The study reported enhanced selectivity and reduced off-target effects compared to traditional COX-2 inhibitors.
In addition to its applications in inflammation, this compound has also been investigated for its potential in metabolic disorder therapeutics. A recent preprint on bioRxiv detailed its use in the synthesis of analogs targeting G-protein-coupled receptors (GPCRs) associated with glucose metabolism. The researchers observed that derivatives of 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid exhibited promising activity in vitro, suggesting its potential as a scaffold for developing antidiabetic agents.
From a synthetic chemistry perspective, advancements have been made in optimizing the production and purification of 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid. A 2024 paper in Organic Process Research & Development described a scalable, high-yield synthesis route that minimizes byproduct formation. This development is particularly significant for industrial-scale applications, where efficiency and cost-effectiveness are critical.
Looking ahead, the versatility of 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid positions it as a valuable tool in medicinal chemistry. Ongoing research is expected to explore its applications in other therapeutic areas, such as oncology and neurodegenerative diseases. Furthermore, computational studies are being conducted to predict its interactions with various biological targets, which could accelerate the discovery of new drug candidates.
In conclusion, the recent studies on 2-(3-{(tert-butoxy)carbonylamino}oxan-3-yl)acetic acid underscore its importance as a building block in drug development. Its unique chemical properties and demonstrated biological activities make it a promising candidate for further investigation. As research progresses, this compound is likely to play a pivotal role in the discovery of next-generation therapeutics.
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